Methyl dithiolane-3-carboxylate
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Overview
Description
“Methyl dithiolane-3-carboxylate” is a variant of the 1,3-dithiolane compound . 1,3-dithiolanes are organoheterocyclic compounds that contain a 5-membered ring which consists of two sulfur atoms and three carbon atoms .
Synthesis Analysis
1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A study reports the synthesis of new aromatic derivatives containing the 1,3-dithiolane ether and benzyloximino moiety which are attached by simple alkylation and esterification reaction by treating 1,3-dithiolane-2-methanol and benzyloximino acid chloride respectively with various aromatic halides and alcohols .Chemical Reactions Analysis
Quaternary ammonium carboxylates can be used for the formation of methyl carboxylate esters in an alkylation reaction with dimethyl carbonate (DMC) . This reaction is pursued in the context of a low-waste process for recovery and upgrading of fermentative carboxylates .Physical and Chemical Properties Analysis
Carboxylic acids, which “this compound” is likely a derivative of, are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Scientific Research Applications
Methylglyoxal Research and Implications
Methylglyoxal, a compound with some chemical similarities, has been extensively studied for its role in various biological systems. Research spans from its chemistry and biochemistry to its implications in diseases. Methylglyoxal is involved in energy production, free radical generation, and cell killing, highlighting its significance in metabolic networks and potential risks associated with environmental exposure. The study by Kalapos (1999) provides a comprehensive overview of methylglyoxal's research, emphasizing its interaction with biological macromolecules and its pathological role in the development of diabetic complications (Kalapos, 1999).
Xylan Derivatives: Biopolymer Research
Research on xylan derivatives, such as biopolymer ethers and esters, demonstrates the potential of chemical modifications to create materials with specific properties. This area of study opens up avenues for applications in drug delivery and antimicrobial agents, showcasing the versatility of biopolymers in scientific research and their application potential in various fields, including material science and medicine (Petzold-Welcke et al., 2014).
Sustainable Solvent Applications
The exploration of sustainable solvents like 2-methyloxolane for extracting natural products and food ingredients presents a significant shift towards environmentally friendly extraction methods. This research not only addresses the toxicological profile and environmental impacts of traditional solvents but also highlights successful industrial transfers, underlining the importance of sustainable practices in scientific research and industrial applications (Rapinel et al., 2020).
Carboxylic Acids in Biorenewable Chemicals
The study of carboxylic acids, including their impact on microbial inhibitors in the production of biorenewable chemicals, provides critical insights into metabolic engineering strategies for enhancing microbial tolerance. This research is pivotal for the development of robust strains for industrial applications, demonstrating the intersection of biochemistry, microbial physiology, and renewable energy production (Jarboe et al., 2013).
Mechanism of Action
Mode of Action
It’s known that similar compounds participate in conjugate additions to enones . They are bulky equivalents of acetate undergoing syn-selective aldol reactions .
Biochemical Pathways
Related compounds like indole derivatives are known to affect a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, ranging from binding interactions to enzymatic reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl dithiolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c1-7-5(6)4-2-3-8-9-4/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIVRVOITSYTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCSS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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